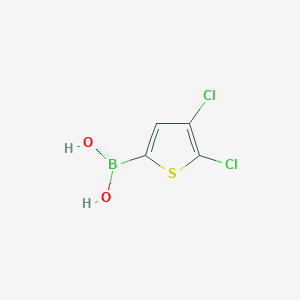(4,5-Dichlorothiophen-2-yl)boronic acid
CAS No.: 1190737-21-3
Cat. No.: VC2857052
Molecular Formula: C4H3BCl2O2S
Molecular Weight: 196.85 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1190737-21-3 |
|---|---|
| Molecular Formula | C4H3BCl2O2S |
| Molecular Weight | 196.85 g/mol |
| IUPAC Name | (4,5-dichlorothiophen-2-yl)boronic acid |
| Standard InChI | InChI=1S/C4H3BCl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1,8-9H |
| Standard InChI Key | AXWMFKYWKHCDAM-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(S1)Cl)Cl)(O)O |
| Canonical SMILES | B(C1=CC(=C(S1)Cl)Cl)(O)O |
Introduction
Physical and Chemical Properties
Basic Identification Data
The fundamental identification and physical properties of (4,5-Dichlorothiophen-2-yl)boronic acid are summarized in the following table:
| Property | Value |
|---|---|
| CAS Number | 1190737-21-3 |
| Molecular Formula | C₄H₃BCl₂O₂S |
| Molecular Weight | 196.85 g/mol |
| IUPAC Name | (4,5-dichlorothiophen-2-yl)boronic acid |
| Standard InChI | InChI=1 |
| Appearance | Typically a solid at room temperature |
This compound, with its distinct structural features, provides researchers with a versatile reagent for various synthetic applications.
Structural Characteristics
The structure of (4,5-Dichlorothiophen-2-yl)boronic acid consists of a thiophene ring with chlorine substituents at positions 4 and 5, and a boronic acid group (-B(OH)₂) at position 2. The thiophene ring is a five-membered aromatic heterocycle containing one sulfur atom, which contributes to the compound's electronic properties and reactivity. The presence of the two electronegative chlorine atoms significantly influences the electron distribution within the molecule, affecting both its physical properties and chemical behavior.
The boronic acid functional group is characterized by a trigonal planar geometry around the boron atom, with two hydroxyl groups attached. This functional group is responsible for the compound's participation in various coupling reactions, particularly under basic conditions where it can form reactive boronate species .
Chemical Reactivity
The reactivity of (4,5-Dichlorothiophen-2-yl)boronic acid is primarily dictated by the boronic acid functional group. Boronic acids can function as Lewis acids due to the vacant p-orbital on the boron atom, which can accept an electron pair. In aqueous solutions, boronic acids exist in equilibrium with their corresponding boronate anions, especially under basic conditions. This property is crucial for their participation in coupling reactions .
The thiophene ring with its chlorine substituents influences the electronic character of the molecule. The electron-withdrawing nature of the chlorine atoms affects the electronic density on the aromatic ring, potentially making the boron center more electrophilic. This electronic effect can modulate the compound's reactivity in various synthetic transformations.
Synthesis and Applications in Organic Chemistry
Synthetic Utility
(4,5-Dichlorothiophen-2-yl)boronic acid serves as a valuable building block in organic synthesis. Its primary application lies in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids in the presence of a palladium catalyst and base .
The Suzuki-Miyaura coupling reaction is particularly valuable in the pharmaceutical industry, materials science, and natural product synthesis due to its mild reaction conditions, tolerance of various functional groups, and the relative stability and low toxicity of boronic acid reagents compared to other organometallic compounds .
Cross-Coupling Mechanisms
In the typical Suzuki-Miyaura coupling process involving (4,5-Dichlorothiophen-2-yl)boronic acid, the reaction proceeds through several key steps:
-
Oxidative addition of the aryl halide to the palladium(0) catalyst
-
Transmetalation with the boronic acid derivative, facilitated by a base
-
Reductive elimination, forming the desired carbon-carbon bond and regenerating the catalyst
Pharmaceutical and Materials Science Applications
Materials Science Applications
In materials science, thiophene-based compounds including those derived from (4,5-Dichlorothiophen-2-yl)boronic acid can contribute to the development of functional materials. Thiophene-containing polymers and oligomers are widely used in organic electronics, including organic photovoltaics, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
The incorporation of halogenated thiophenes into these materials can modify their electronic properties, affecting parameters such as band gap, charge carrier mobility, and thermal stability. Cross-coupling reactions using (4,5-Dichlorothiophen-2-yl)boronic acid provide a synthetic route to such functionalized materials.
Biomedical Applications of Boronic Acids
Drug Delivery Systems
Boronic acid-containing polymers have demonstrated potential as smart drug delivery systems. For instance, insulin-loaded nanoparticles with chitosan-4-formylphenylboronic acid have been developed as glucose-dependent insulin delivery systems. The interaction between boronic acids and glucose can trigger conformational changes that regulate drug release in response to glucose concentration .
These applications highlight the versatility of boronic acids in biomedical research and suggest potential directions for future studies involving (4,5-Dichlorothiophen-2-yl)boronic acid in similar contexts .
Comparison with Related Compounds
Structural Analogs
Understanding the properties of (4,5-Dichlorothiophen-2-yl)boronic acid can be enhanced by comparing it with structural analogs. The table below contrasts key properties of this compound with related boronic acids:
This comparison reveals structural variations among different boronic acids, which influence their physical properties, reactivity, and applications in synthetic chemistry and materials science .
Reactivity Patterns
Different substitution patterns on the aromatic or heteroaromatic ring influence the reactivity of boronic acids. Electron-withdrawing groups, such as halogens, can modulate the Lewis acidity of the boronic acid group, affecting its participation in cross-coupling reactions. The position of substituents relative to the boronic acid functionality also plays a crucial role in determining reactivity patterns .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume